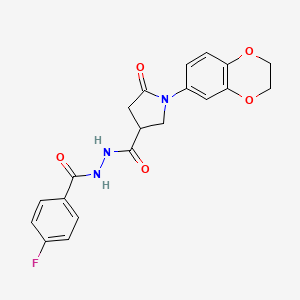![molecular formula C19H20N2O5 B7453128 [2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453128.png)
[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOPP and is a prodrug of a potent anticancer drug, 2-(2-benzoylhydrazinyl)-2-oxo-N-(3,3,3-trifluoropropyl) acetamide (BTH-1). BTH-1 is a histone deacetylase inhibitor that has shown promising results in preclinical studies.
作用機序
BTH-1, the active drug released from BOPP, exerts its anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting HDACs, BTH-1 promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
BOPP has been shown to have low toxicity in normal cells, while exhibiting potent anticancer activity against cancer cells. In preclinical studies, BOPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. BOPP has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
実験室実験の利点と制限
One of the main advantages of BOPP is its ability to selectively deliver the active drug to cancer cells, thereby reducing the systemic toxicity associated with traditional chemotherapy. BOPP has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the synthesis of BOPP is complex and time-consuming, which may limit its use in large-scale studies. Additionally, the efficacy of BOPP may be influenced by factors such as tumor heterogeneity and drug resistance, which may limit its clinical utility.
将来の方向性
Despite the promising results obtained in preclinical studies, further research is needed to fully understand the potential applications of BOPP in cancer therapy. Future studies could focus on optimizing the synthesis of BOPP to improve its scalability and reduce its cost. Additionally, studies could investigate the efficacy of BOPP in combination with other anticancer agents, as well as its potential applications in other diseases such as neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of BOPP in humans, which could pave the way for its approval as a novel anticancer therapy.
合成法
The synthesis of BOPP involves a multi-step process that includes the reaction of 3-(4-methylphenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-benzoylhydrazinyl)-2-oxoethylamine to form the intermediate product, which is subsequently treated with triethylamine and acetic anhydride to yield the final product, BOPP.
科学的研究の応用
BOPP has been extensively studied for its potential applications in cancer therapy. As a prodrug of BTH-1, BOPP can selectively deliver the active drug to cancer cells, thereby reducing the systemic toxicity associated with traditional chemotherapy. Preclinical studies have shown that BOPP has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
[2-(2-benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-14-7-9-16(10-8-14)25-12-11-18(23)26-13-17(22)20-21-19(24)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHETVKNXVLTXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)OCC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7453047.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7453053.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7453056.png)
![2-[[(Z)-2-chloro-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B7453065.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]bicyclo[3.2.0]hept-3-en-6-amine](/img/structure/B7453069.png)
![3-methyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7453077.png)
![N-[(E)-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylideneamino]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7453078.png)
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-2,3-diethyl-N-methylquinoxaline-6-carboxamide](/img/structure/B7453086.png)
![[2-(2-Methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B7453090.png)
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453100.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7453103.png)
![2-Phenoxyethyl 2-[(4-amino-3-nitrophenyl)sulfonylamino]acetate](/img/structure/B7453110.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7453135.png)